molecular formula C8H9ClN2O2 B2645722 N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 730950-20-6

N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide

Cat. No. B2645722
CAS RN: 730950-20-6
M. Wt: 200.62
InChI Key: HYLCNIUWZLUPIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide” are not available, related compounds have been synthesized using various methods. For instance, cyanoacetohydrazides have been used in heterocyclic synthesis via different types of reactions, including cyclocondensation and cyclization . Also, chloroacetyl chloride has been used in the synthesis of lidocaine .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Schiff’s bases and 2-azetidinones derivatives, including pyrrole carboxamides, are synthesized for potential antidepressant and nootropic activities. For example, certain compounds demonstrated significant antidepressant and nootropic effects in mice (Thomas et al., 2016).

DNA Binding and Gene Regulation

  • Polyamides containing N-methylpyrrole carboxamide can target specific DNA sequences, potentially controlling gene expression. This capability is investigated for therapeutic uses, including cancer treatment (Chavda et al., 2010).

Novel Synthesis Methods

  • A new method for synthesizing N-substituted pyrrole-2-carboxylates, useful in the total synthesis of natural alkaloids and potentially for medicinal applications, has been developed (Cheng et al., 2012).

Antimicrobial Properties

  • Some pyrrole-2-carboxamide derivatives have shown potent antibacterial activities against various pathogens, indicating their potential as antimicrobial agents (Takale et al., 2013).

DNA Recognition and Minor Groove Binding

  • Pyrrole-imidazole polyamides, including those with pyrrole carboxamide units, have demonstrated strong DNA binding abilities, specifically targeting the minor groove of DNA. This property is significant for developing novel DNA-targeted therapies (Swalley et al., 1996).

properties

IUPAC Name

N-(2-chloroacetyl)-1-methylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-11-4-2-3-6(11)8(13)10-7(12)5-9/h2-4H,5H2,1H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLCNIUWZLUPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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